molecular formula C10H11BrN2O B1527353 3-(4-Bromophenyl)piperazin-2-one CAS No. 90841-19-3

3-(4-Bromophenyl)piperazin-2-one

Cat. No. B1527353
CAS RN: 90841-19-3
M. Wt: 255.11 g/mol
InChI Key: CQRGSJDXPCSHAJ-UHFFFAOYSA-N
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Description

“3-(4-Bromophenyl)piperazin-2-one” is a chemical compound with a molecular weight of 255.11 . Its IUPAC name is 3-(4-bromophenyl)-2-piperazinone . It is stored at room temperature and is typically in powder form .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .


Molecular Structure Analysis

The InChI code for “3-(4-Bromophenyl)piperazin-2-one” is 1S/C10H11BrN2O/c11-8-3-1-7(2-4-8)9-10(14)13-6-5-12-9/h1-4,9,12H,5-6H2,(H,13,14) .


Physical And Chemical Properties Analysis

“3-(4-Bromophenyl)piperazin-2-one” is a powder that is stored at room temperature . Its molecular weight is 255.11 .

Scientific Research Applications

Synthesis of Novel Compounds

3-(4-Bromophenyl)piperazin-2-one is involved in the synthesis of novel chemical compounds. For instance, a study describes the synthesis of a new compound, 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, showcasing the utility of 3-(4-Bromophenyl)piperazin-2-one derivatives in creating new chemical entities (Wujec & Typek, 2023).

Pharmacological Applications

A study on the design, synthesis, and pharmacological evaluation of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine includes derivatives of 3-(4-Bromophenyl)piperazin-2-one. These compounds demonstrate potential applications in pharmacology, particularly in addressing mental health issues like depression and anxiety (Kumar et al., 2017).

Safety And Hazards

The safety information for “3-(4-Bromophenyl)piperazin-2-one” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Future Directions

The future directions for “3-(4-Bromophenyl)piperazin-2-one” could involve further exploration of its potential antifungal properties, as suggested by the synthesis of similar compounds . Additionally, its chemical structure could be modified to enhance its biological activity or reduce potential hazards.

properties

IUPAC Name

3-(4-bromophenyl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c11-8-3-1-7(2-4-8)9-10(14)13-6-5-12-9/h1-4,9,12H,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQRGSJDXPCSHAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(N1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301301151
Record name 3-(4-Bromophenyl)-2-piperazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301301151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)piperazin-2-one

CAS RN

90841-19-3
Record name 3-(4-Bromophenyl)-2-piperazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90841-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Bromophenyl)-2-piperazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301301151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Wang, Y Liu, K Li, G Yang… - Advanced Synthesis & …, 2017 - Wiley Online Library
Two different iridium catalyst systems, generated from the ruthenocene‐based phosphine‐oxazoline ligand tBu‐mono‐RuPHOX or the diphosphine ligand BINAP, were developed for …
Number of citations: 18 onlinelibrary.wiley.com
T Kristoffersen, V Elumalai, E Starck… - European Journal of …, 2020 - Wiley Online Library
Herein, we describe a rapid microwave‐assisted, metal‐free synthesis of substituted quinoxalinones and quinoxalines using the carbene‐mediated reaction between aryldiazo esters …

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